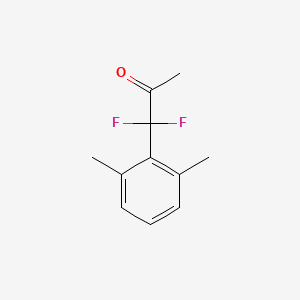
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one is an organic compound with a unique structure that includes a difluoropropanone moiety attached to a dimethylphenyl group
Vorbereitungsmethoden
The synthesis of 1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,6-dimethylphenol with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the difluoropropanone moiety .
Analyse Chemischer Reaktionen
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting the overall metabolic activity of cells .
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one can be compared with other similar compounds, such as:
2,6-Dimethylphenol: A precursor in the synthesis of the compound, known for its use in the production of antioxidants and polymers.
1-(2,6-Dimethylphenyl)-2-propanone: A structurally similar compound without the fluorine atoms, used in organic synthesis.
2,6-Dimethylphenyl isocyanate: Another related compound used in the preparation of derivatized cyclodextrins and other materials .
The uniqueness of this compound lies in its difluoropropanone moiety, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H12F2O |
|---|---|
Molekulargewicht |
198.21 g/mol |
IUPAC-Name |
1-(2,6-dimethylphenyl)-1,1-difluoropropan-2-one |
InChI |
InChI=1S/C11H12F2O/c1-7-5-4-6-8(2)10(7)11(12,13)9(3)14/h4-6H,1-3H3 |
InChI-Schlüssel |
BZYDPCYUAIFJAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C(C(=O)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


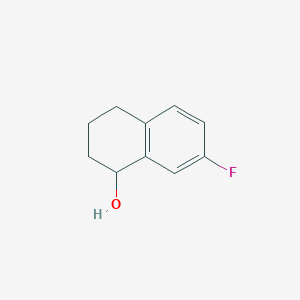
![3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12441016.png)

![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid](/img/structure/B12441023.png)
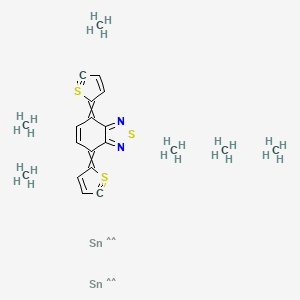

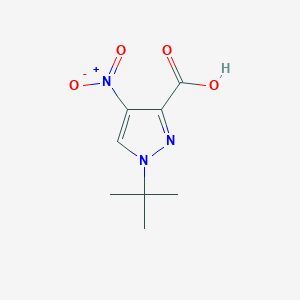
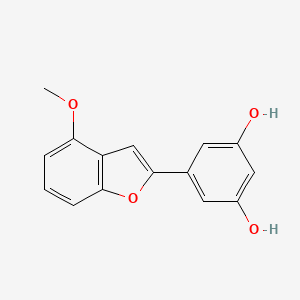
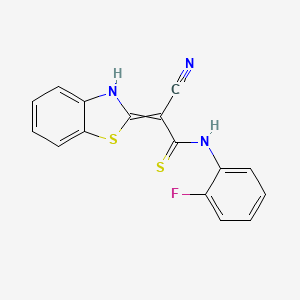
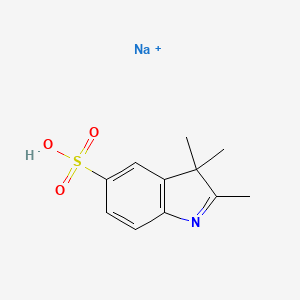
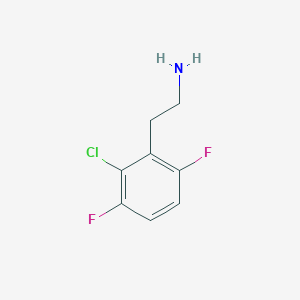
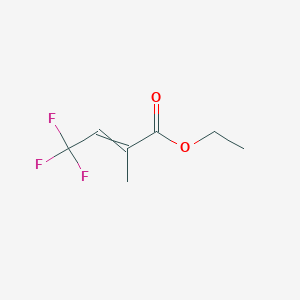
![[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
